Nicoclonate hydrochloride

Description

Properties

CAS No. |

10400-20-1 |

|---|---|

Molecular Formula |

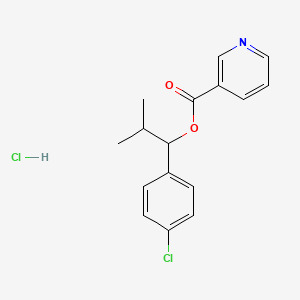

C16H17Cl2NO2 |

Molecular Weight |

326.2 g/mol |

IUPAC Name |

[1-(4-chlorophenyl)-2-methylpropyl] pyridine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H16ClNO2.ClH/c1-11(2)15(12-5-7-14(17)8-6-12)20-16(19)13-4-3-9-18-10-13;/h3-11,15H,1-2H3;1H |

InChI Key |

WFOSBBBLIAVCRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)OC(=O)C2=CN=CC=C2.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Nicoclonate hydrochloride; Nicoclonate HCl; Lipidium hydrochloride; S 486 hydrochloride; S 486 HCl; S-486 HCl; S486 HCl; |

Origin of Product |

United States |

Foundational & Exploratory

Nicoclonate Hydrochloride: A Technical Guide to its Presumed Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicoclonate hydrochloride is classified as an antilipemic agent. While direct experimental evidence on its specific molecular target is limited in publicly available literature, its chemical structure, which features a nicotinic acid moiety, strongly suggests that its primary therapeutic effects are mediated through the activation of the G protein-coupled receptor GPR109A. This receptor is the known target for the lipid-lowering effects of nicotinic acid (niacin). This technical guide consolidates the available information on the presumed mechanism of action of this compound, focusing on the GPR109A signaling pathway.

Introduction

This compound is a compound identified for its antilipemic properties. Structurally, it is the hydrochloride salt of the p-chloro-α-isopropylbenzyl ester of nicotinic acid. The presence of the nicotinic acid component is the critical determinant for its hypothesized mechanism of action in lipid metabolism. Nicotinic acid, a well-established therapeutic agent, exerts its lipid-lowering effects primarily through interaction with a specific cell-surface receptor.

Hypothesized Primary Target: GPR109A Receptor

The primary molecular target of the nicotinic acid moiety, and therefore presumably of this compound, is the G protein-coupled receptor GPR109A, also known as Hydroxycarboxylic acid receptor 2 (HCA2).[1][2][3] This receptor is predominantly expressed on the surface of adipocytes and also on various immune cells such as neutrophils and macrophages.[4]

The activation of GPR109A by nicotinic acid initiates a signaling cascade that ultimately leads to a reduction in circulating free fatty acids (FFAs), which are the primary substrate for triglyceride synthesis in the liver.[2][5] This reduction in hepatic triglyceride synthesis leads to decreased production of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL), along with an increase in high-density lipoprotein (HDL) cholesterol.[5][6][7]

Signaling Pathway

The binding of a GPR109A agonist, such as the nicotinic acid released from this compound, to the receptor on adipocytes triggers the following signaling pathway:

-

Receptor Activation: The agonist binds to the GPR109A receptor.

-

G Protein Coupling: The activated receptor couples to an inhibitory G protein (Gi).[2]

-

Adenylate Cyclase Inhibition: The Gi protein inhibits the enzyme adenylyl cyclase.[3]

-

cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3]

-

PKA Inactivation: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[2]

-

Hormone-Sensitive Lipase (HSL) Inhibition: PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the key enzyme responsible for the hydrolysis of stored triglycerides into free fatty acids and glycerol. Decreased PKA activity leads to reduced HSL activity.

-

Reduced Lipolysis: The inhibition of HSL results in a decrease in the breakdown of triglycerides (lipolysis) within the adipocyte.

-

Decreased FFA Release: Consequently, the release of free fatty acids from adipose tissue into the bloodstream is reduced.

This cascade of events in adipose tissue is the primary mechanism by which nicotinic acid and, by extension, this compound, are thought to exert their antilipemic effects.

Quantitative Data

As of the current literature review, there are no publicly available studies that provide specific quantitative data on the binding affinity (e.g., Ki, Kd) or functional potency (e.g., EC50, IC50) of this compound for the GPR109A receptor. The antilipemic efficacy of nicotinic acid is well-documented, but direct comparative data for this compound is lacking.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound to characterize its interaction with GPR109A are not available in the reviewed literature. However, standard methodologies for assessing GPR109A activation can be adapted for this purpose.

Radioligand Binding Assay

A competitive radioligand binding assay could be employed to determine the binding affinity of this compound for the GPR109A receptor.

-

Objective: To determine the inhibition constant (Ki) of this compound for GPR109A.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing human GPR109A.

-

Radiolabeled ligand for GPR109A (e.g., [³H]nicotinic acid).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Scintillation cocktail and a scintillation counter.

-

-

Workflow:

Functional Assay (cAMP Measurement)

A functional assay measuring the inhibition of cAMP production can be used to determine the potency of this compound as a GPR109A agonist.

-

Objective: To determine the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP production.

-

Materials:

-

A cell line stably expressing human GPR109A (e.g., CHO-K1 cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound at various concentrations.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA).

-

-

Workflow:

Conclusion

Based on its chemical structure containing a nicotinic acid moiety, the primary target of this compound is strongly presumed to be the GPR109A receptor. Its antilipemic effects are likely mediated through the activation of this receptor in adipocytes, leading to the inhibition of lipolysis and a subsequent reduction in circulating free fatty acids. Further direct experimental studies are required to definitively confirm this mechanism and to quantify the pharmacological parameters of this compound at its target. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

- 1. academic.oup.com [academic.oup.com]

- 2. refp.cohlife.org [refp.cohlife.org]

- 3. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Niacin as antidyslipidemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Niacin (Antilipemic) Monograph for Professionals - Drugs.com [drugs.com]

An In-depth Technical Guide to the Synthesis of Nicoclonate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicoclonate hydrochloride is an antilipemic agent, recognized for its potential in managing lipid disorders. Its chemical structure, [1-(4-chlorophenyl)-2-methylpropyl] pyridine-3-carboxylate hydrochloride, features a nicotinic acid ester linked to a substituted benzyl alcohol. This guide provides a comprehensive overview of the plausible synthesis pathway for this compound, detailing the preparation of its key precursors and the subsequent esterification and salt formation steps. The information is curated to assist researchers and professionals in the fields of medicinal chemistry and drug development.

Core Synthesis Pathway

The synthesis of this compound can be logically dissected into three primary stages:

-

Preparation of Precursor 1: Nicotinoyl Chloride Hydrochloride

-

Preparation of Precursor 2: 1-(4-chlorophenyl)-2-methylpropan-1-ol

-

Esterification and Hydrochloride Salt Formation to Yield this compound

This guide will provide detailed experimental protocols for each of these stages, based on established chemical principles and analogous reactions found in the scientific literature.

Experimental Protocols

Stage 1: Synthesis of Nicotinoyl Chloride Hydrochloride

Nicotinoyl chloride hydrochloride is a reactive derivative of nicotinic acid, primed for esterification. It is typically synthesized by treating nicotinic acid with a chlorinating agent, such as thionyl chloride.

Reaction:

Nicotinic Acid + Thionyl Chloride → Nicotinoyl Chloride Hydrochloride

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend nicotinic acid (1 equivalent) in an excess of thionyl chloride (e.g., 2-3 equivalents).

-

Heat the mixture to reflux (approximately 76 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

The resulting solid residue is nicotinoyl chloride hydrochloride, which can be used in the subsequent step, often without further purification.

| Parameter | Value |

| Reactants | Nicotinic Acid, Thionyl Chloride |

| Product | Nicotinoyl Chloride Hydrochloride |

| Reaction Time | 2-3 hours |

| Reaction Temp. | Reflux (~76 °C) |

Stage 2: Synthesis of 1-(4-chlorophenyl)-2-methylpropan-1-ol

This secondary alcohol is a key structural component of Nicoclonate. A common and effective method for its synthesis involves a two-step process starting from chlorobenzene.

Step 2a: Friedel-Crafts Acylation to form 1-(4-chlorophenyl)-2-methylpropan-1-one

Reaction:

Chlorobenzene + Isobutyryl Chloride --(AlCl₃)--> 1-(4-chlorophenyl)-2-methylpropan-1-one

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous inert solvent such as dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add chlorobenzene (1.0 equivalent) dropwise to the stirred suspension.

-

Subsequently, add isobutyryl chloride (1.05 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude ketone, which can be purified by vacuum distillation.

Step 2b: Reduction to form 1-(4-chlorophenyl)-2-methylpropan-1-ol

Reaction:

1-(4-chlorophenyl)-2-methylpropan-1-one --(NaBH₄)--> 1-(4-chlorophenyl)-2-methylpropan-1-ol

Experimental Protocol:

-

Dissolve 1-(4-chlorophenyl)-2-methylpropan-1-one (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 equivalents) portion-wise, ensuring the temperature remains low.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, quench by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.

-

The product can be purified by column chromatography or recrystallization.

| Parameter | Value (Step 2a) | Value (Step 2b) |

| Key Reactants | Chlorobenzene, Isobutyryl Chloride, AlCl₃ | 1-(4-chlorophenyl)-2-methylpropan-1-one, NaBH₄ |

| Product | 1-(4-chlorophenyl)-2-methylpropan-1-one | 1-(4-chlorophenyl)-2-methylpropan-1-ol |

| Reaction Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. |

| Purification | Vacuum Distillation | Column Chromatography/Recrystallization |

Stage 3: Esterification and Hydrochloride Salt Formation

This final stage involves the coupling of the two precursors followed by the formation of the hydrochloride salt to yield the active pharmaceutical ingredient.

Reaction:

Nicotinoyl Chloride Hydrochloride + 1-(4-chlorophenyl)-2-methylpropan-1-ol → Nicoclonate → this compound

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 1-(4-chlorophenyl)-2-methylpropan-1-ol (1 equivalent) in an anhydrous solvent such as dichloromethane or pyridine.

-

Add an organic base, for example, pyridine or triethylamine (2-3 equivalents), to neutralize the HCl that will be generated.

-

To this stirred solution, add nicotinoyl chloride hydrochloride (1.1 equivalents) portion-wise, maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Nicoclonate.

-

Purify the crude ester by column chromatography.

-

To form the hydrochloride salt, dissolve the purified Nicoclonate in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent.

-

The this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum to yield the final product.

| Parameter | Value |

| Reactants | Nicotinoyl Chloride HCl, 1-(4-chlorophenyl)-2-methylpropan-1-ol |

| Base | Pyridine or Triethylamine |

| Product | This compound |

| Reaction Temp. | 0 °C to Room Temp. |

| Purification | Column Chromatography (Ester), Recrystallization/Precipitation (HCl salt) |

Visualizing the Synthesis

To further elucidate the logical flow of the synthesis, the following diagrams are provided.

Caption: Overall synthesis pathway of this compound.

Caption: Experimental workflow for this compound synthesis.

Conclusion

This technical guide outlines a feasible and detailed synthetic pathway for this compound, providing step-by-step experimental protocols for the synthesis of its precursors and the final active pharmaceutical ingredient. The provided information, including the structured data tables and process diagrams, serves as a valuable resource for researchers and professionals engaged in the synthesis and development of this and structurally related compounds. It is important to note that all chemical syntheses should be carried out by trained professionals in a controlled laboratory setting with appropriate safety precautions. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.

The Enigmatic Antilipemic Agent: A Technical Review of Nicoclonate Hydrochloride (CAS 10400-20-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on publicly available information. As of the latest search, detailed experimental data, including comprehensive clinical trial results and in-depth mechanistic studies for Nicoclonate hydrochloride, are not widely available in the public domain. The information presented herein is compiled from existing chemical and pharmacological classifications and data on related compounds.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 10400-20-1, is classified as an antilipemic agent. Its chemical name is p-chloro-alpha-isopropylbenzyl nicotinate hydrochloride. The molecular formula of this compound is C₁₆H₁₇Cl₂NO₂, and it has a molecular weight of 326.22 g/mol . This compound is a nicotinic acid derivative, a class of drugs known for their lipid-lowering properties. This technical guide aims to provide a comprehensive overview of the available information on this compound, acknowledging the current limitations in publicly accessible research data.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 10400-20-1 | Chemical Abstracts Service |

| Molecular Formula | C₁₆H₁₇Cl₂NO₂ | PubChem |

| Molecular Weight | 326.22 g/mol | PubChem |

| IUPAC Name | [1-(4-chlorophenyl)-2-methylpropyl] pyridine-3-carboxylate;hydrochloride | PubChem |

| Synonyms | Nicoclonate HCl, p-Chloro-alpha-isopropylbenzyl nicotinate hydrochloride | Various Chemical Suppliers |

| Physical Description | Solid (predicted) | General Chemical Knowledge |

| Solubility | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

Synthesis

Proposed Synthetic Pathway

The synthesis would likely proceed via the esterification of nicotinoyl chloride hydrochloride with 1-(4-chlorophenyl)-2-methylpropan-1-ol.

Step 1: Preparation of Nicotinoyl Chloride Hydrochloride Nicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form nicotinoyl chloride hydrochloride.

Step 2: Synthesis of 1-(4-chlorophenyl)-2-methylpropan-1-ol This alcohol can be synthesized through various standard organic chemistry methods, for example, by the Grignard reaction between 4-chlorobenzaldehyde and isopropylmagnesium bromide.

Step 3: Esterification Nicotinoyl chloride hydrochloride is then reacted with 1-(4-chlorophenyl)-2-methylpropan-1-ol in the presence of a base (to neutralize the HCl produced) in an inert solvent to yield Nicoclonate, which is then converted to its hydrochloride salt.

A generalized workflow for this proposed synthesis is depicted in the following diagram.

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been elucidated in the available literature. However, as a nicotinic acid derivative, it is hypothesized to share a similar mechanism with other drugs in this class, such as niacin (nicotinic acid).

Nicotinic acid is known to exert its lipid-lowering effects through multiple pathways, primarily by acting on the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G) in adipocytes and immune cells.

Hypothesized Signaling Pathway

The proposed signaling pathway, based on the known mechanism of nicotinic acid, is as follows:

-

Receptor Binding: this compound, or its active metabolite, binds to and activates GPR109A on the surface of adipocytes.

-

G-Protein Activation: This binding leads to the activation of an inhibitory G-protein (Gi).

-

Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Lipolysis Inhibition: The reduction in cAMP levels leads to the decreased activation of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids (FFAs).

-

Reduced FFA Flux to Liver: The inhibition of lipolysis in adipose tissue reduces the flux of FFAs to the liver.

-

Decreased VLDL and LDL Production: With a reduced supply of FFAs, the liver's synthesis and secretion of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) are decreased.

This hypothesized pathway is illustrated in the following diagram.

Caption: Hypothesized mechanism of action for this compound.

Quantitative Data

A thorough search of scientific databases and clinical trial registries did not yield any specific quantitative data on the efficacy, pharmacokinetics, or safety of this compound. Information regarding its effects on lipid profiles (e.g., percentage reduction in LDL, triglycerides, and increase in HDL) from preclinical or clinical studies is not publicly available.

Experimental Protocols

Detailed experimental protocols for studies involving this compound are not available in the public domain. To conduct research on this compound, investigators would need to develop and validate their own methodologies for in vitro and in vivo studies.

General Experimental Workflow for Preclinical Evaluation

A general workflow for the preclinical evaluation of a novel antilipemic agent like this compound would typically involve the following stages:

Caption: A generalized workflow for preclinical drug evaluation.

Safety and Handling

Specific safety data sheets (SDS) for this compound are not widely available. However, for related compounds such as nicotinoyl chloride hydrochloride, corrosive properties are noted. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound (CAS 10400-20-1) is identified as an antilipemic agent and is a derivative of nicotinic acid. While its chemical structure and basic properties are known, there is a significant lack of publicly available research data regarding its synthesis, mechanism of action, efficacy, pharmacokinetics, and safety profile. The information presented in this guide is largely based on extrapolation from related compounds.

For researchers, scientists, and drug development professionals, this compound represents an understudied compound with potential therapeutic applications. Future research should focus on:

-

Development and publication of a detailed and optimized synthetic protocol.

-

In vitro and in vivo studies to elucidate the precise mechanism of action.

-

Comprehensive preclinical studies in relevant animal models to determine its efficacy in modulating lipid profiles and to establish a pharmacokinetic and safety profile.

-

If preclinical data is promising, well-designed clinical trials will be necessary to evaluate its therapeutic potential in humans.

The generation and dissemination of such data are crucial for a thorough understanding of this compound and its potential role in the management of dyslipidemia.

Early Studies on Nicoclonate Hydrochloride's Antilipemic Effects: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicoclonate hydrochloride is identified as an antilipemic agent, belonging to the class of nicotinic acid derivatives. Historically, nicotinic acid and its analogues have been a cornerstone in the management of dyslipidemia. Their primary mechanism of action involves the inhibition of lipolysis in adipose tissue, which leads to a reduction in the flux of free fatty acids to the liver. This, in turn, decreases the synthesis of very-low-density lipoproteins (VLDL) and subsequently low-density lipoproteins (LDL), while also tending to increase high-density lipoprotein (HDL) levels. This technical guide aims to synthesize the available early research on the antilipemic properties of this compound, with a focus on its mechanism of action, preclinical data, and the experimental methodologies employed in its initial investigations.

Core Mechanism of Action

This compound, as a nicotinic acid derivative, is presumed to exert its antilipemic effects through the pathways characteristic of this drug class. The fundamental mechanism involves the modulation of lipid metabolism at multiple key points.

A pivotal early study by Mounié et al. (1986) investigated the effects of several antilipemic agents, including Nicoclonate, on the activity of liver microsomal enzymes. While the full text of this foundational paper is not widely available in English, its focus suggests an exploration into the hepatic metabolism of the compound and its influence on the enzymatic machinery responsible for lipid synthesis and catabolism.

The generally accepted mechanism for nicotinic acid derivatives is illustrated in the signaling pathway below.

Preclinical Data Summary

Detailed quantitative preclinical data specifically for this compound from early studies are scarce in publicly accessible literature. The primary reference to its investigation is the aforementioned 1986 French publication by Mounié J, et al. Without access to a translated version of this study, a comprehensive table of its quantitative findings cannot be compiled.

However, based on the known effects of related nicotinic acid derivatives, the anticipated outcomes of preclinical studies in animal models (e.g., rats with induced hyperlipidemia) would likely demonstrate:

-

A dose-dependent reduction in serum total cholesterol.

-

A significant decrease in serum triglyceride levels.

-

A reduction in VLDL and LDL cholesterol fractions.

-

A potential increase in HDL cholesterol.

Experimental Protocols

To provide a framework for the type of methodologies likely employed in the early evaluation of this compound, this section outlines a generalized experimental protocol for assessing the antilipemic efficacy of a novel compound in a rodent model. This is a hypothetical reconstruction based on standard pharmacological practices of the era.

Objective: To determine the dose-dependent antilipemic effects of this compound in a rat model of hyperlipidemia.

Animal Model:

-

Species: Male Wistar rats (or other appropriate strain).

-

Induction of Hyperlipidemia: High-fat, high-cholesterol diet for a period of 4-6 weeks to induce a stable hyperlipidemic state.

Experimental Groups:

-

Normal Control: Fed a standard chow diet.

-

Hyperlipidemic Control: Fed a high-fat diet and administered vehicle.

-

Treatment Group (Low Dose): Fed a high-fat diet and administered a low dose of this compound.

-

Treatment Group (Medium Dose): Fed a high-fat diet and administered a medium dose of this compound.

-

Treatment Group (High Dose): Fed a high-fat diet and administered a high dose of this compound.

-

(Optional) Positive Control: Fed a high-fat diet and administered a known antilipemic agent (e.g., nicotinic acid).

Drug Administration:

-

Route: Oral gavage.

-

Frequency: Once daily.

-

Duration: 2-4 weeks.

Blood Sampling and Analysis:

-

Blood samples collected at baseline and at the termination of the study.

-

Serum separation for biochemical analysis.

-

Parameters Measured:

-

Total Cholesterol (TC)

-

Triglycerides (TG)

-

High-Density Lipoprotein Cholesterol (HDL-C)

-

Low-Density Lipoprotein Cholesterol (LDL-C) and Very-Low-Density Lipoprotein Cholesterol (VLDL-C) (calculated or separated by ultracentrifugation).

-

Liver Tissue Analysis:

-

At the end of the study, livers are excised, weighed, and a portion is homogenized.

-

Parameters Measured:

-

Hepatic lipid content (cholesterol and triglycerides).

-

Activity of key enzymes in lipid metabolism (e.g., HMG-CoA reductase, fatty acid synthase) and microsomal enzymes as suggested by the work of Mounié et al.

-

The workflow for such a preclinical study is visualized below.

Conclusion and Future Directions

The early investigations into this compound positioned it as a potentially effective antilipemic agent, likely operating through the established mechanism of nicotinic acid derivatives. However, a significant gap in the readily available scientific literature exists concerning specific quantitative data on its efficacy and detailed experimental protocols from these formative studies. The work by Mounié et al. (1986) remains a critical but largely inaccessible piece of this puzzle.

For contemporary researchers and drug development professionals, a re-evaluation of this compound would necessitate:

-

Replication of foundational preclinical studies to generate robust, modern datasets on its dose-response relationship and lipid-modifying capabilities.

-

In-depth mechanistic studies to confirm its interaction with the nicotinic acid receptor and to explore any potential secondary mechanisms of action.

-

Pharmacokinetic and pharmacodynamic modeling to understand its absorption, distribution, metabolism, and excretion, and to establish a clear relationship between exposure and therapeutic effect.

Without the primary data from its initial development, this compound remains a compound of historical interest with a theoretical basis for its antilipemic activity. Further research would be required to fully elucidate its therapeutic potential in the context of modern lipid management strategies.

In Vitro Discovery of Nicoclonate Hydrochloride's Lipid-Lowering Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicoclonate hydrochloride is a compound with potential applications in lipid metabolism regulation. This technical guide provides a comprehensive overview of a hypothetical in vitro discovery pipeline to elucidate its lipid-lowering capabilities. Due to the limited direct research on the in vitro lipid-lowering effects of this compound, this document outlines a robust, industry-standard workflow. This guide leverages established methodologies and known mechanisms of related compounds, such as nicotinic acid, to present a logical and scientifically sound approach. The protocols and data herein are representative and intended to serve as a blueprint for the investigation of novel lipid-modulating agents.

Data Presentation: Hypothetical In Vitro Findings

The following tables summarize the type of quantitative data that would be generated throughout the in vitro screening process to evaluate the lipid-lowering potential of this compound.

Table 1: Cytotoxicity of this compound in HepG2 Cells

| Concentration (µM) | Cell Viability (%) | Lactate Dehydrogenase (LDH) Release (%) |

| 0 (Vehicle) | 100 ± 4.2 | 5.1 ± 1.3 |

| 1 | 98.5 ± 3.9 | 5.5 ± 1.1 |

| 10 | 95.2 ± 5.1 | 6.2 ± 1.5 |

| 50 | 91.8 ± 4.7 | 8.9 ± 2.0 |

| 100 | 85.3 ± 6.2 | 15.4 ± 2.8 |

| 200 | 62.1 ± 7.5 | 38.7 ± 4.1 |

Table 2: Effect of this compound on Intracellular Lipid Content in Oleic Acid-Treated HepG2 Cells

| Treatment | Intracellular Triglycerides (mg/dL) | Intracellular Cholesterol (mg/dL) |

| Control (Vehicle) | 25.4 ± 2.1 | 15.2 ± 1.8 |

| Oleic Acid (1 mM) | 88.9 ± 6.7 | 28.6 ± 2.5 |

| Oleic Acid + Nicoclonate HCl (10 µM) | 71.2 ± 5.9 | 25.1 ± 2.2 |

| Oleic Acid + Nicoclonate HCl (50 µM) | 55.6 ± 4.8 | 20.8 ± 1.9 |

| Oleic Acid + Nicoclonate HCl (100 µM) | 42.3 ± 3.9 | 18.4 ± 1.6 |

Table 3: Impact of this compound on Key Lipid Metabolism Enzymes and Proteins

| Treatment (100 µM) | HMG-CoA Reductase Activity (% of Control) | AMPK Phosphorylation (Fold Change) | SREBP-1c Nuclear Translocation (% of Control) |

| Vehicle | 100 ± 8.1 | 1.0 ± 0.2 | 100 ± 9.3 |

| Nicoclonate HCl | 82.5 ± 6.5 | 2.8 ± 0.4 | 65.7 ± 7.1 |

Experimental Protocols

Cell Culture

Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For lipid accumulation studies, cells are treated with 1 mM oleic acid complexed to bovine serum albumin (BSA).

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

-

Treat cells with varying concentrations of this compound for 24 hours.

-

Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of a solution containing 10% SDS in 0.01 M HCl to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[2]

-

Culture and treat cells as described for the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

Intracellular Lipid Quantification

Intracellular triglyceride levels are measured using a commercial colorimetric assay kit.[3][4]

-

After treatment, wash cells with phosphate-buffered saline (PBS) and lyse them.

-

The assay involves the hydrolysis of triglycerides to glycerol and free fatty acids.

-

The glycerol is then used in a series of enzymatic reactions that result in a colored product.

-

The absorbance of the colored product is measured at 570 nm, which is proportional to the triglyceride concentration.[3]

Intracellular cholesterol is quantified using a fluorescent assay kit.

-

Following cell treatment and lysis, the assay measures both free cholesterol and cholesteryl esters.

-

Cholesterol esterase hydrolyzes cholesteryl esters to cholesterol.

-

Cholesterol oxidase then acts on total cholesterol to produce a fluorescent product.

-

Fluorescence is measured with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[5]

HMG-CoA Reductase Activity Assay

The activity of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, is determined by measuring the oxidation of NADPH.[6][7][8]

-

Prepare microsomal fractions from treated HepG2 cells.

-

The assay mixture contains the microsomal protein, HMG-CoA, and NADPH.

-

The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Western Blotting for AMPK Phosphorylation

-

Lyse treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

Incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

SREBP-1c Nuclear Translocation Assay

-

Isolate nuclear and cytosolic fractions from treated cells.

-

Analyze the fractions by Western blotting using an antibody specific for the N-terminal fragment of SREBP-1c.

-

Quantify the amount of SREBP-1c in the nuclear fraction relative to the cytosolic fraction.

Visualization of Key Signaling Pathways

Experimental Workflow

The following diagram illustrates the proposed in vitro workflow for assessing the lipid-lowering potential of this compound.

AMPK Signaling Pathway in Lipid Metabolism

Activation of AMP-activated protein kinase (AMPK) plays a crucial role in regulating cellular energy homeostasis and inhibiting anabolic pathways such as fatty acid synthesis.[9][10][11]

SREBP-1c Signaling Pathway in Lipogenesis

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis.[12][13]

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Possible inhibition of hydroxy methyl glutaryl CoA reductase activity by nicotinic acid and ergosterol: as targeting for hypocholesterolemic action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Possible inhibition of hydroxy methyl glutaryl CoA reductase activity by nicotinic acid and ergosterol: as targeting for hypocholesterolemic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leucine-nicotinic acid synergy stimulates AMPK/Sirt1 signaling and regulates lipid metabolism and lifespan in Caenorhabditis elegans, and hyperlipidemia and atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The involvement of AMP-activated protein kinases in the anti-inflammatory effect of nicotine in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotine-induced activation of AMP-activated protein kinase inhibits fatty acid synthase in 3T3L1 adipocytes: a role for oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]

- 13. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

Nicoclonate Hydrochloride: A Pharmacological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicoclonate hydrochloride is identified as an antilipemic agent, a class of drugs aimed at lowering lipid levels in the blood.[1][2] While detailed, publicly available pharmacological data is limited, this guide synthesizes the current understanding of its profile and places it within the broader context of lipid-lowering agents. The primary known research into its specific enzymatic effects dates back to a 1986 study by Mounié J, et al., which investigated the impact of several antilipemic agents on liver microsomal enzymes.[1] Due to the limited recent literature, this whitepaper will focus on the known information and infer potential mechanisms of action based on the broader class of antilipemic drugs.

Core Pharmacological Profile

As an antilipemic agent, the primary therapeutic goal of this compound is the reduction of circulating lipids, such as cholesterol and triglycerides. The mechanisms by which lipid-lowering drugs achieve this are varied and can include the inhibition of cholesterol synthesis, enhancement of lipid metabolism, and interference with lipid absorption.

Mechanism of Action (Inferred)

The definitive mechanism of action for this compound is not well-documented in recent literature. However, based on the Mounié J, et al. (1986) study, its effects on hepatic microsomal enzymes suggest an influence on the metabolic pathways of lipids and other xenobiotics. Hepatic microsomal enzymes, particularly the cytochrome P450 (CYP450) superfamily, are central to cholesterol and fatty acid metabolism.

A plausible, though unconfirmed, mechanism for an antilipemic agent like this compound could involve one or more of the following pathways:

-

Inhibition of Cholesterol Biosynthesis: This is a common mechanism for many lipid-lowering drugs. The rate-limiting step in cholesterol synthesis is the conversion of HMG-CoA to mevalonate by HMG-CoA reductase. Inhibition of this enzyme is the primary mechanism of statins. It is possible that this compound could exert an inhibitory effect on this or other enzymes in the cholesterol synthesis pathway.

-

Modulation of Lipoprotein Lipase (LPL) Activity: LPL is a key enzyme responsible for hydrolyzing triglycerides in lipoproteins, facilitating the uptake of fatty acids into tissues. Agents that increase LPL activity can lead to a reduction in plasma triglyceride levels.

-

Alteration of Hepatic Lipid Metabolism: The liver plays a central role in lipid homeostasis, including the synthesis, uptake, and secretion of lipoproteins. This compound's effects on liver microsomal enzymes could alter these processes, leading to a net decrease in circulating lipids.

The following diagram illustrates a generalized workflow for assessing the effects of a compound on hepatic microsomal enzyme activity, a likely approach for characterizing the pharmacological profile of this compound.

Caption: A generalized workflow for studying the effects of a compound on liver microsomal enzymes.

Potential Signaling Pathways

Given its classification, this compound would likely interact with signaling pathways that regulate lipid metabolism. A key pathway is the sterol regulatory element-binding protein (SREBP) pathway, which controls the transcription of genes involved in cholesterol and fatty acid synthesis.

Caption: A potential signaling pathway influenced by a lipid-lowering agent like this compound.

Experimental Protocols

Objective: To determine the in vitro effect of this compound on the activity of specific cytochrome P450 isozymes and other microsomal enzymes.

Materials:

-

This compound

-

Pooled human or rat liver microsomes

-

Specific substrates for the enzymes of interest (e.g., testosterone for CYP3A4, diclofenac for CYP2C9)

-

NADPH regenerating system (cofactor)

-

Phosphate buffer

-

Appropriate analytical standards for metabolites

-

LC-MS/MS or HPLC system for analysis

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, substrates, and internal standards in a suitable solvent (e.g., DMSO, methanol). Prepare working solutions by diluting the stock solutions in the incubation buffer.

-

Microsomal Incubation: a. Pre-incubate liver microsomes with a range of concentrations of this compound (or vehicle control) in phosphate buffer at 37°C for a specified time (e.g., 10 minutes). b. Initiate the enzymatic reaction by adding the specific substrate and the NADPH regenerating system. c. Incubate the mixture at 37°C for a predetermined linear reaction time (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixtures to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

-

Analytical Measurement: Quantify the formation of the specific metabolite from the substrate using a validated LC-MS/MS or HPLC method.

-

Data Analysis: a. Calculate the rate of metabolite formation for each concentration of this compound and the vehicle control. b. Determine the percent inhibition of enzyme activity at each concentration of this compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation

Due to the absence of specific quantitative data for this compound in the public domain, a detailed data table cannot be constructed at this time. Should such data become available, it would be presented in a structured format as exemplified below.

Table 1: Hypothetical In Vitro Effects of this compound on Hepatic Microsomal Enzymes

| Enzyme | Substrate | Parameter | Value |

| CYP3A4 | Testosterone | IC50 (µM) | [Data Not Available] |

| CYP2C9 | Diclofenac | IC50 (µM) | [Data Not Available] |

| CYP2D6 | Dextromethorphan | IC50 (µM) | [Data Not Available] |

| UGT1A1 | Estradiol | IC50 (µM) | [Data Not Available] |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Unit |

| Bioavailability (F%) | Rat | [Data Not Available] | % |

| Half-life (t1/2) | Rat | [Data Not Available] | hours |

| Volume of Distribution (Vd) | Rat | [Data Not Available] | L/kg |

| Clearance (CL) | Rat | [Data Not Available] | L/h/kg |

Conclusion and Future Directions

This compound is classified as an antilipemic agent, suggesting its potential utility in the management of hyperlipidemia. However, a comprehensive understanding of its pharmacological profile is hampered by the limited availability of recent, detailed scientific literature. The foundational study by Mounié J, et al. (1986) provides a critical starting point, indicating an interaction with hepatic microsomal enzymes.

To fully elucidate the pharmacological profile of this compound, further research is imperative. Key areas for future investigation include:

-

Mechanism of Action Studies: In-depth in vitro and in vivo studies to identify the specific molecular targets and pathways through which this compound exerts its lipid-lowering effects.

-

Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies in various preclinical species and ultimately in humans.

-

Pharmacodynamic Studies: Dose-response studies to establish the relationship between drug concentration and the lipid-lowering effect.

-

Preclinical Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile in relevant animal models of dyslipidemia and atherosclerosis.

The generation of such data will be crucial for any future development and potential clinical application of this compound.

References

Nicoclonate Hydrochloride: An In-Depth Technical Guide on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on the specific biological activities of Nicoclonate hydrochloride is exceptionally limited. This document summarizes the currently accessible information and highlights the significant gaps in our understanding of this compound.

Introduction

This compound (CAS 10400-20-1), also known as Nicoclonol hydrochloride, is classified as an antilipemic agent.[1][2] Antilipemic agents are a class of drugs used to treat hyperlipidemia, a condition characterized by abnormally elevated levels of lipids (e.g., cholesterol, triglycerides) in the blood. Despite this classification, detailed public-domain data regarding its mechanism of action, specific biological effects, and clinical utility are sparse.

Known Biological Activities

The primary and most frequently cited biological activity of this compound is its effect on liver microsomal enzymes. A single study from 1986 by Mounié J, et al., titled "Effets de divers hypolipoprotéinémiants sur l'activité des enzymes microsomales hépatiques" (Effects of several antilipemic agents on the activity of liver microsomal enzymes), stands as the main reference for its biological function.[1][2]

Unfortunately, the full text of this key publication is not widely available, preventing a detailed analysis of the quantitative data and experimental protocols. Without this primary source, a comprehensive understanding of this compound's biological activity remains elusive.

Table 1: Summary of Known Biological Activities of this compound

| Biological Activity | Description | Quantitative Data | Source |

| Antilipemic Agent | Classified as an agent intended to lower lipid levels in the blood. | Not Available | [1][2] |

| Effect on Liver Microsomal Enzymes | Investigated for its effects on the activity of hepatic microsomal enzymes. | Not Available | [1][2] |

Mechanism of Action & Signaling Pathways

Currently, there is no publicly available information detailing the mechanism of action or the specific signaling pathways through which this compound exerts its antilipemic effects. The general mechanisms of antilipemic drugs can vary widely, including inhibition of cholesterol synthesis, increased lipoprotein catabolism, and reduced intestinal absorption of lipids. However, which, if any, of these pathways are relevant to this compound is unknown.

Due to the lack of data on the signaling pathways, no diagrams can be generated at this time.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not available in the accessible literature. The pivotal study by Mounié J, et al. (1986) would contain the methodologies used to assess the compound's effect on liver microsomal enzymes. Access to this paper would be required to provide information on:

-

In vitro assays: Details of any enzyme inhibition or activity assays performed.

-

Animal models: Information on the species, dosage, and administration routes used in any preclinical studies.

-

Analytical methods: Techniques employed to measure lipid levels and enzyme activity.

Without this information, it is not possible to provide the detailed methodologies requested.

Conclusion and Future Directions

The current body of knowledge on the biological activities of this compound is insufficient to provide a comprehensive technical guide. The compound is identified as an antilipemic agent with reported effects on liver microsomal enzymes, but the foundational research containing the quantitative data and experimental details is not readily accessible.

For researchers, scientists, and drug development professionals interested in this compound, the following steps would be critical:

-

Locating and translating the primary literature: Obtaining the full text of the 1986 study by Mounié J, et al. is paramount to understanding the initial findings on this compound.

-

Re-evaluation of biological activity: Modern experimental techniques should be employed to confirm and expand upon the original findings. This would include in-depth studies on its mechanism of action, potency, and efficacy.

-

Pharmacokinetic and toxicological profiling: A thorough investigation of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile would be necessary for any further development.

Until such research is conducted and published, this compound remains a compound with a designated therapeutic class but without the detailed biological and mechanistic understanding required for modern drug development.

References

The Impact of Nicoclonate Hydrochloride on Liver Microsomal Enzymes: A Technical Overview

Disclaimer: As of December 2025, publicly available research specifically detailing the effects of nicoclonate hydrochloride on liver microsomal enzymes is scarce. The following guide is a technical template designed for researchers, scientists, and drug development professionals. It outlines the typical investigations and data presentation for assessing a compound's impact on hepatic drug metabolism. The quantitative data, specific pathways, and protocols presented herein are illustrative and based on established principles of pharmacology and toxicology.

Introduction

The liver is the primary site of drug metabolism, a process largely carried out by a complex system of enzymes located in the endoplasmic reticulum of hepatocytes, collectively known as microsomal enzymes. These enzymes, particularly the cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs), are crucial for the biotransformation of xenobiotics, including therapeutic agents.[1][2][3] Alteration of the activity of these enzymes by a drug can lead to significant changes in its own metabolism and that of co-administered drugs, potentially resulting in therapeutic failure or adverse drug reactions.[4][5][6] This guide provides a framework for evaluating the effects of a compound, exemplified by the antilipemic agent this compound, on liver microsomal enzymes.

Potential Mechanisms of Action on Microsomal Enzymes

Drugs can interact with liver microsomal enzymes through several mechanisms, primarily enzyme induction and enzyme inhibition.

-

Enzyme Induction: This is the process where a drug increases the synthesis of an enzyme, leading to an accelerated metabolism of substrates for that enzyme.[5][7] This can decrease the plasma concentration and therapeutic effect of co-administered drugs.[5] Induction often occurs via the activation of nuclear receptors such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR).[7]

-

Enzyme Inhibition: This occurs when a drug binds to an enzyme and decreases its activity. Inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible. Reversible inhibition results in a temporary decrease in enzyme activity, while irreversible inhibition leads to a permanent loss of function. Enzyme inhibition can lead to an increase in the plasma concentration of co-administered drugs, potentially causing toxicity.[5]

Illustrative Effects on Cytochrome P450 (CYP) Enzymes

The cytochrome P450 superfamily is a major group of microsomal enzymes responsible for phase I metabolism of a vast number of drugs.[1] A new chemical entity's potential to induce or inhibit specific CYP isoforms is a critical part of its preclinical safety assessment.

Table 1: Illustrative Data on the In Vitro Effects of this compound on Human Liver Microsomal CYP Isoforms

| CYP Isoform | Effect | IC50 / EC50 (µM) | Fold Induction |

| CYP1A2 | Weak Inhibition | 75.2 | - |

| CYP2B6 | Moderate Induction | - | 8.5 |

| CYP2C9 | Moderate Inhibition | 12.8 | - |

| CYP2C19 | Negligible Effect | > 100 | - |

| CYP2D6 | Strong Inhibition | 1.5 | - |

| CYP3A4 | Moderate Induction | - | 15.2 |

Data are hypothetical and for illustrative purposes only.

Illustrative Effects on UDP-Glucuronosyltransferases (UGTs)

UGTs are key phase II enzymes that catalyze the conjugation of glucuronic acid to various substrates, rendering them more water-soluble and easier to excrete. Drug-induced changes in UGT activity can also lead to significant drug-drug interactions.

Table 2: Illustrative Data on the In Vitro Effects of this compound on Human Liver Microsomal UGT Isoforms

| UGT Isoform | Effect | IC50 / EC50 (µM) | Fold Induction |

| UGT1A1 | Moderate Induction | - | 5.2 |

| UGT1A4 | Weak Inhibition | 55.0 | - |

| UGT1A9 | Negligible Effect | > 100 | - |

| UGT2B7 | Moderate Inhibition | 8.9 | - |

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of a drug's effect on microsomal enzymes.

Preparation of Liver Microsomes

-

Source: Human or animal (e.g., rat, mouse) liver tissue.

-

Homogenization: The liver is minced and homogenized in a cold buffer solution (e.g., potassium phosphate buffer with KCl).

-

Centrifugation: The homogenate is subjected to differential centrifugation. A preliminary centrifugation at a lower speed (e.g., 9,000 x g) pellets cell debris, nuclei, and mitochondria.

-

Ultracentrifugation: The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Washing and Storage: The microsomal pellet is washed, resuspended in a suitable buffer, and stored at -80°C until use.

CYP Inhibition Assay

-

Incubation Mixture: A typical incubation mixture contains human liver microsomes, a specific CYP isoform substrate (a probe substrate), NADPH (as a cofactor), and various concentrations of the test compound (e.g., this compound) in a phosphate buffer.

-

Pre-incubation: The microsomes, buffer, and test compound are pre-incubated to allow for any time-dependent inhibition.

-

Initiation of Reaction: The reaction is initiated by the addition of NADPH.

-

Incubation: The mixture is incubated at 37°C for a specific period.

-

Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile or methanol).

-

Analysis: The formation of the metabolite of the probe substrate is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation at each concentration of the test compound is compared to the control (no inhibitor) to determine the IC50 value.

Enzyme Induction Assay (using primary hepatocytes)

-

Cell Culture: Cryopreserved primary human hepatocytes are thawed and cultured in appropriate media.

-

Treatment: The hepatocytes are treated with various concentrations of the test compound (e.g., this compound), a positive control inducer, and a vehicle control for a specified period (e.g., 48-72 hours).

-

Endpoint Measurement:

-

mRNA Analysis: RNA is extracted from the cells, and the expression levels of target enzyme genes are quantified using quantitative real-time PCR (qRT-PCR).

-

Protein Analysis: Microsomes can be isolated from the treated hepatocytes, and the protein levels of specific enzymes can be determined by Western blotting.

-

Enzyme Activity Assay: The catalytic activity of the induced enzymes is measured by incubating the treated cells or their lysates with specific probe substrates.

-

-

Data Analysis: The fold induction of mRNA expression or enzyme activity is calculated relative to the vehicle control. The EC50 (the concentration causing 50% of the maximal induction) is determined.

Visualizations

Signaling Pathway for CYP3A4 Induction

Caption: Hypothetical induction of CYP3A4 by Nicoclonate HCl via PXR activation.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of a test compound.

Logical Consequences of Enzyme Modulation

Caption: Potential clinical consequences of enzyme induction versus inhibition.

References

- 1. CONTROL OF SLEEP AND WAKEFULNESS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20230102999A1 - Deuterated niclosamide - Google Patents [patents.google.com]

- 4. sochob.cl [sochob.cl]

- 5. Advanced drug development and manufacturing - Patent 2511844 [data.epo.org]

- 6. cambridge.org [cambridge.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols for Nicoclonate Hydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nicoclonate hydrochloride is classified as an antilipemic agent.[1] Antilipemic agents are crucial in the management of hyperlipidemia, a condition characterized by elevated levels of lipids, such as cholesterol and triglycerides, in the blood. Hyperlipidemia is a significant risk factor for the development of cardiovascular diseases. The in vitro characterization of novel antilipemic compounds like this compound is essential to understand their mechanism of action and therapeutic potential. This document provides detailed protocols for a selection of key in vitro assays to evaluate the efficacy of this compound.

Quantitative Data Summary

The following tables summarize hypothetical data from in vitro assays performed with this compound.

Table 1: Inhibition of HMG-CoA Reductase Activity by this compound

| Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| 0.1 | 8.5 ± 1.2 | |

| 1 | 25.3 ± 2.5 | |

| 10 | 52.1 ± 3.1 | 9.5 |

| 50 | 78.9 ± 4.0 | |

| 100 | 95.2 ± 2.8 |

Table 2: Effect of this compound on Lipoprotein Lipase (LPL) Activity

| Concentration (µM) | LPL Activity (mU/mL) | % Change from Control |

| 0 (Control) | 150.4 ± 8.2 | 0 |

| 1 | 162.1 ± 7.5 | +7.8 |

| 10 | 185.6 ± 9.1 | +23.4 |

| 50 | 210.3 ± 10.5 | +39.8 |

| 100 | 225.8 ± 11.2 | +50.1 |

Table 3: Effect of this compound on Cellular Cholesterol Uptake in HepG2 Cells

| Concentration (µM) | Cholesterol Uptake (RFU) | % Inhibition |

| 0 (Control) | 8543 ± 421 | 0 |

| 1 | 7892 ± 390 | 7.6 |

| 10 | 6543 ± 320 | 23.4 |

| 50 | 4321 ± 215 | 49.4 |

| 100 | 2189 ± 110 | 74.4 |

Experimental Protocols

HMG-CoA Reductase Activity Assay

This assay measures the inhibitory effect of this compound on HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[2][3][4]

Materials:

-

HMG-CoA Reductase Assay Kit (e.g., Sigma-Aldrich, CS1090)

-

This compound

-

UV/Vis Spectrophotometer

-

96-well UV-transparent plates

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well in the specified order:

-

Assay Buffer

-

This compound dilution or vehicle control

-

NADPH solution

-

HMG-CoA substrate solution

-

-

Initiate the reaction by adding the HMG-CoA reductase enzyme to each well.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30 seconds.

-

Calculate the rate of NADPH consumption from the linear portion of the curve.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

Lipoprotein Lipase (LPL) Activity Assay

This fluorometric assay quantifies the effect of this compound on the activity of lipoprotein lipase, an enzyme that hydrolyzes triglycerides.[5]

Materials:

-

Lipoprotein Lipase Activity Assay Kit (e.g., Abcam, ab204721)

-

This compound

-

Fluorometric microplate reader

-

96-well black plates

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the LPL enzyme solution to the wells of a 96-well plate.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Pre-incubate for a specified time at the recommended temperature.

-

Initiate the reaction by adding the LPL substrate to each well.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.

-

Calculate the LPL activity based on the rate of increase in fluorescence.

Cellular Cholesterol Uptake Assay

This assay evaluates the effect of this compound on the uptake of cholesterol by cultured cells, such as HepG2 human liver cells. The assay utilizes a fluorescently labeled cholesterol analog.[6][7]

Materials:

-

Cholesterol Uptake Assay Kit (e.g., Sigma-Aldrich, MAK325)

-

HepG2 cells

-

Cell culture medium and supplements

-

This compound

-

Fluorescence microscope or plate reader

-

96-well black, clear-bottom plates

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined duration (e.g., 24 hours).

-

Remove the treatment medium and add the fluorescently labeled cholesterol probe to each well.

-

Incubate for a specified period to allow for cholesterol uptake.

-

Wash the cells with PBS to remove any extracellular probe.

-

Measure the intracellular fluorescence using a fluorescence plate reader or visualize with a fluorescence microscope.

-

Quantify the cholesterol uptake based on the fluorescence intensity.

Visualizations

Caption: Workflow for evaluating this compound.

Caption: Proposed mechanism of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Lipoprotein Lipase (LPL) Activity Assay [cellbiolabs.com]

- 6. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Evaluating the Efficacy of Nicoclonate Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicoclonate hydrochloride, an antilipemic agent, is structurally identified as p-chloro-alpha-isopropylbenzyl nicotinate. As an ester of nicotinic acid (niacin), its therapeutic potential in dyslipidemia is of significant interest. Nicotinic acid is a well-established lipid-modifying drug that favorably alters the lipid profile by reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol. The proposed mechanisms for nicotinic acid's effects include the inhibition of free fatty acid release from adipose tissue and an increase in lipoprotein lipase activity, which enhances the clearance of triglycerides from plasma.[1] These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in preclinical animal models of hyperlipidemia, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD).

I. Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for elucidating the therapeutic effects of this compound. Rodent models are frequently utilized due to their cost-effectiveness, short study duration, and the availability of genetic modifications that mimic human dyslipidemia.

Diet-Induced Hyperlipidemia Models

a. High-Fat Diet (HFD)-Induced Hyperlipidemic Mice/Rats: This is the most common and straightforward model to induce hyperlipidemia and obesity.

b. High-Fat, High-Cholesterol Diet-Induced Hyperlipidemic Mice: The addition of cholesterol and cholic acid to a high-fat diet accelerates the development of hypercholesterolemia.[2]

Genetically Modified Models of Dyslipidemia and Atherosclerosis

a. Apolipoprotein E-deficient (ApoE-/-) Mice: These mice are highly susceptible to developing spontaneous hypercholesterolemia and atherosclerotic lesions, even on a standard chow diet.[3][4]

b. Low-Density Lipoprotein Receptor-deficient (LDLR-/-) Mice: LDLR-/- mice exhibit elevated LDL cholesterol levels and are an excellent model for studying familial hypercholesterolemia and atherosclerosis.[3][4]

Models of Non-Alcoholic Fatty Liver Disease (NAFLD)

a. Diet-Induced NAFLD/NASH Models:

-

High-Fat Diet (HFD): Induces simple steatosis.

-

Methionine and Choline-Deficient (MCD) Diet: Rapidly induces steatohepatitis (NASH) and fibrosis, but it is associated with weight loss, which is atypical of human NASH.[5][6]

-

High-Fat, High-Fructose/Sucrose Diet: This model more closely mimics the metabolic abnormalities seen in human NAFLD/NASH, including obesity and insulin resistance.[7]

b. Genetic Models of NAFLD:

-

ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and insulin resistance, which results in hepatic steatosis.[6]

-

db/db Mice: With a mutation in the leptin receptor, these mice also develop obesity, insulin resistance, and fatty liver.[8]

II. Experimental Protocols

Protocol for High-Fat Diet-Induced Hyperlipidemia in C57BL/6J Mice

Objective: To evaluate the effect of this compound on diet-induced hyperlipidemia.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

Standard chow diet (Control)

-

High-fat diet (e.g., 45-60% kcal from fat)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., retro-orbital sinus or tail vein)

-

Biochemical assay kits for lipids (Total Cholesterol, Triglycerides, HDL-C, LDL-C)

Procedure:

-

Acclimatization: Acclimatize mice for one week with free access to standard chow and water.

-

Grouping: Randomly divide mice into the following groups (n=8-10 per group):

-

Group 1: Normal Control (Standard chow + Vehicle)

-

Group 2: HFD Control (HFD + Vehicle)

-

Group 3: HFD + this compound (Low dose)

-

Group 4: HFD + this compound (High dose)

-

Group 5 (Optional): HFD + Positive Control (e.g., Atorvastatin)

-

-

Induction: Feed Groups 2-5 with the high-fat diet for 8-12 weeks to induce hyperlipidemia. Group 1 remains on the standard chow diet.

-

Treatment: After the induction period, administer this compound or vehicle daily via oral gavage for 4-8 weeks.

-

Monitoring: Monitor body weight and food intake weekly.

-

Sample Collection: At the end of the treatment period, collect blood samples after an overnight fast. Euthanize the animals and collect liver and adipose tissue.

-

Biochemical Analysis: Analyze plasma for TC, TG, HDL-C, and LDL-C levels.

-

Histopathology: Perform H&E and Oil Red O staining on liver sections to assess steatosis.

Protocol for Atherosclerosis in ApoE-/- Mice

Objective: To assess the anti-atherosclerotic efficacy of this compound.

Materials:

-

Male ApoE-/- mice (6-8 weeks old)

-

Western-type diet (21% fat, 0.15% cholesterol)

-

This compound

-

Vehicle

-

Surgical instruments for perfusion

-

Oil Red O stain

Procedure:

-

Acclimatization and Grouping: Similar to the HFD protocol.

-

Induction and Treatment: Feed all groups a Western-type diet. Start treatment with this compound or vehicle at the same time as the diet and continue for 12-16 weeks.

-

Blood Pressure Monitoring (Optional): Monitor systolic blood pressure using a tail-cuff method.

-

Sample Collection: Collect blood for lipid analysis.

-

Atherosclerotic Plaque Analysis:

-

Perfuse the mice with PBS followed by 4% paraformaldehyde.

-

Excise the aorta and heart.

-

Perform en face Oil Red O staining of the entire aorta to quantify total plaque area.

-

Section the aortic root and perform Oil Red O staining to measure lesion area.

-

III. Data Presentation

Quantitative data should be presented in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Plasma Lipids in HFD-Fed Mice

| Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |

| Normal Control | ||||

| HFD Control | ||||

| HFD + Nicoclonate HCl (Low Dose) | ||||

| HFD + Nicoclonate HCl (High Dose) | ||||

| HFD + Atorvastatin |

Table 2: Effect of this compound on Atherosclerotic Plaque Formation in ApoE-/- Mice

| Group | Total Plaque Area (% of Aortic Surface) | Aortic Root Lesion Area (μm²) |

| ApoE-/- + Vehicle | ||

| ApoE-/- + Nicoclonate HCl (Low Dose) | ||

| ApoE-/- + Nicoclonate HCl (High Dose) | ||

| ApoE-/- + Atorvastatin |

IV. Proposed Mechanism of Action and Signaling Pathways

The antilipemic effects of this compound are likely mediated through the actions of its nicotinic acid moiety. The following diagram illustrates a proposed signaling pathway.

Caption: Proposed mechanism of action for this compound.

V. Experimental Workflow Diagrams

Visualizing the experimental workflow can aid in the planning and execution of studies.

Caption: Workflow for HFD-induced hyperlipidemia study.

Caption: Workflow for atherosclerosis study in ApoE-/- mice.

VI. Conclusion

These application notes provide a framework for the preclinical evaluation of this compound. By utilizing well-established animal models and detailed protocols, researchers can effectively assess its efficacy in treating dyslipidemia and related cardiometabolic disorders. The proposed mechanisms of action and experimental workflows serve as a guide for study design and data interpretation. Further studies will be necessary to fully elucidate the specific molecular targets and signaling pathways modulated by this compound.

References

- 1. Lipid-Lowering Drug Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of acute and chronic administration of nicotine on lipoprotein lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions of lipoprotein lipase with the active-site inhibitor tetrahydrolipstatin (Orlistat) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of mevalonate in regulation of cholesterol synthesis and 3-hydroxy-3-methylglutaryl coenzyme A reductase in cultured cells and their cytoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Feedback Regulation of Cholesterol Synthesis: Sterol-Accelerated Ubiquitination and Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Nicoclonate Hydrochloride using High-Performance Liquid Chromatography (HPLC)

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Nicoclonate hydrochloride in bulk drug substance and pharmaceutical dosage forms.

Introduction

This compound is an antilipemic agent. Chemically, it is 4-chlorobenzyl 2-(4-chlorophenoxy)-2-methylpropanoate hydrochloride. Accurate and reliable quantification of this compound is crucial for quality control during drug manufacturing and for pharmacokinetic studies. The method described herein is specific, precise, and accurate for its intended purpose.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from potential impurities and degradation products. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent, delivered isocratically. Detection is performed using a UV detector at a wavelength selected to provide maximum sensitivity for the analyte. Quantification is achieved by comparing the peak area of this compound in the sample to that of a reference standard.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with phosphoric acid) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Run Time | 10 minutes |

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

-

Aqueous Phase: Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase: Mix the aqueous phase and acetonitrile in a 40:60 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath before use.

Standard Solution Preparation:

-